5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a hydroxy group at position 5, a methyl group at position 3, a 4-methylphenyl group at position 1, and an aldehyde group at position 4. These structural features contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar pyrazole derivatives have demonstrated rich pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory .
Mode of Action
It’s synthesized compounds have been tested for their antibacterial and antifungal activities .
Result of Action
Most of the synthesized compounds demonstrate promising antibacterial and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with 4-methylbenzaldehyde. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired aldehyde compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-methanol
Substitution: Various ethers and esters depending on the substituents used.
Scientific Research Applications
5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are of interest due to their diverse biological activities.
Biology: The compound is used in studies investigating the biological activities of pyrazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into pyrazole derivatives has led to the development of drugs for various conditions, and this compound may serve as a lead compound for drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-hydroxy-3-methyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 5-hydroxy-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde exhibits unique properties due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s lipophilicity, electronic properties, and steric effects, which in turn affect its reactivity and biological activity. The specific arrangement of functional groups in this compound makes it a valuable scaffold for the development of new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(16)11(7-15)9(2)13-14/h3-7,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMIABHZGJGJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164969 |
Source
|
Record name | 5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60484-30-2 |
Source
|
Record name | 5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101164969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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